Gigantecin

Descripción

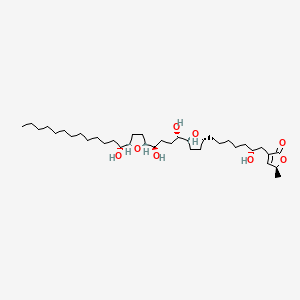

Structure

2D Structure

Propiedades

Fórmula molecular |

C37H66O8 |

|---|---|

Peso molecular |

638.9 g/mol |

Nombre IUPAC |

(2S)-4-[(2R)-7-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-12-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34-,35+,36+/m0/s1 |

Clave InChI |

MJCVLDFXXAHQOH-FWWMILIYSA-N |

SMILES isomérico |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

SMILES canónico |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Sinónimos |

gigantecin |

Origen del producto |

United States |

Isolation and Structural Elucidation of Gigantecin

Isolation from Goniothalamus giganteus (Annonaceae)

Gigantecin was first isolated from the stem bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family. nih.govresearchgate.net The initial step involved the preparation of an ethanolic extract from the plant material. nih.govresearchgate.net This crude extract contained a complex mixture of compounds from which this compound had to be separated and purified.

To isolate the specific compound responsible for the observed biological activity, researchers employed a method known as activity-directed fractionation. nih.govacs.org This technique involves systematically separating the crude extract into various fractions and testing the biological activity of each fraction at every step.

The primary bioassay used to guide the fractionation process was the brine shrimp lethality test (BST). nih.govresearchgate.netnih.gov The fractions that showed the highest toxicity to the brine shrimp were selected for further separation. This iterative process of chromatographic separation and bioassay monitoring allowed researchers to progressively concentrate the active constituent. researchgate.net Through a series of chromatographic steps, a novel and highly active acetogenin (B2873293), named this compound, was successfully isolated as a whitish wax. researchgate.net

Spectroscopic and Chemical Methods for Gross Structure Assignment

Once purified, the gross structure of this compound was determined using a combination of spectroscopic techniques. These methods provided crucial information about the compound's molecular formula, functional groups, and connectivity.

High-resolution chemical ionization mass spectrometry (CIMS) established the molecular formula of this compound as C₃₇H₆₆O₈. researchgate.net Spectroscopic analysis further revealed key functional groups. Infrared (IR) spectroscopy showed an absorption band at 1745 cm⁻¹, indicative of an α,β-unsaturated γ-lactone. researchgate.net The presence of this lactone was also supported by an ultraviolet (UV) absorption maximum at 220 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, was instrumental in piecing together the carbon skeleton and the placement of hydroxyl and tetrahydrofuran (B95107) moieties. researchgate.net

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation | Inference |

|---|---|---|

| Mass Spectrometry (CIMS) | MH⁺ at m/z 639.4830 | Molecular Formula: C₃₇H₆₆O₈ |

| Infrared (IR) Spectroscopy | Absorption at 1745 cm⁻¹ | α,β-unsaturated γ-lactone |

| Ultraviolet (UV) Spectroscopy | λₘₐₓ at 220 nm | α,β-unsaturated γ-lactone |

| ¹H-NMR & ¹³C-NMR | Complex signal patterns | Provided data for the carbon framework, hydroxyl groups, and THF rings |

Absolute Stereochemical Determination

Determining the precise three-dimensional arrangement of atoms, or the absolute stereochemistry, is a critical step in characterizing a complex natural product like this compound. This was accomplished through advanced analytical techniques.

X-ray crystallography is a powerful method for the unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique involves diffracting X-rays through a crystal and analyzing the resulting pattern to build a detailed three-dimensional model of the molecule. thieme-connect.de For chiral, enantiomerically pure compounds, analysis of anomalous scattering effects can establish the absolute stereochemistry. nih.gov While this method is definitive, its application depends on the ability to grow high-quality crystals, which can be challenging for non-crystalline substances like the waxy form of this compound. nih.gov The absolute stereochemistry of compounds related to this compound, such as (2,4-cis and trans)-gigantecinone and 4-deoxythis compound, was determined and found to be the same as that of this compound, supporting a common biogenetic origin. nih.govacs.org

The Mosher ester method is a widely used NMR-based technique to determine the absolute configuration of chiral alcohols. nih.govusm.edu This method involves converting the alcohol of unknown stereochemistry into two diastereomeric esters by reacting it with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. stackexchange.comlibretexts.org

Because the resulting products are diastereomers, they exhibit distinct ¹H-NMR spectra. stackexchange.com By systematically comparing the chemical shifts of protons near the newly formed ester linkage in both the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol center can be deduced. nih.govoregonstate.edu This advanced Mosher ester methodology was key in revealing the absolute stereochemistries of acetogenins (B1209576) isolated from Goniothalamus giganteus, which were then correlated with that of this compound. nih.govacs.org

Structural Features: Tetrahydroxy-Di-Tetrahydrofuran Fatty Acid γ-Lactone Framework

The comprehensive structural analysis revealed that this compound possesses the characteristic framework of an Annonaceous acetogenin. nih.govresearchgate.net Its structure is defined by a long fatty acid chain that incorporates several key features:

Four hydroxyl (-OH) groups.

Two tetrahydrofuran (THF) rings. A distinctive feature of this compound is that these two THF rings are nonadjacent. nih.govresearchgate.net

An α,β-unsaturated γ-lactone ring at one end of the molecule. nih.govresearchgate.net

This combination of a C₃₇ polyketide backbone modified with multiple hydroxyl groups, two nonadjacent THF rings, and a terminal lactone ring makes this compound a novel and structurally complex example of a tetrahydroxy-di-tetrahydrofuran fatty acid γ-lactone. nih.gov

Biosynthesis of Gigantecin

Overview of Annonaceous Acetogenin (B2873293) Biosynthetic Pathways (Polyketide Origin)

The biosynthesis of Annonaceous acetogenins (B1209576), including gigantecin, is rooted in the polyketide pathway. nih.gov This is a fundamental metabolic route in many organisms for the production of a wide array of secondary metabolites. The core structure of these acetogenins is a long, unbranched C32 or C34 fatty acid chain, which is assembled by a Type I polyketide synthase (PKS). nih.gov These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and propionate, derived from their respective coenzyme A esters.

The general biosynthetic scheme is believed to commence with the head-to-tail condensation of these building blocks to construct the long polyketide chain. This process is analogous to fatty acid biosynthesis but with key differences in the reductive steps, leading to a variety of functional groups along the chain. For Annonaceous acetogenins, it is hypothesized that a polyene precursor is formed, which then undergoes a series of oxidative transformations to introduce the characteristic oxygenated functionalities. nih.gov

The formation of the γ-lactone ring, another hallmark of this class of compounds, is also a crucial step in the biosynthetic pathway. This is thought to occur at one end of the fatty acid chain. The remarkable diversity of Annonaceous acetogenins arises from variations in the length of the carbon chain, the number and position of the THF rings, and the stereochemistry of the various chiral centers.

Proposed Precursors and Biogenetic Relationships (e.g., Gigantetronenin)

The structural complexity of this compound, with its two non-adjacent THF rings, suggests a stepwise biosynthetic process from simpler precursors. Within the chemical landscape of Goniothalamus giganteus, the plant from which this compound was first isolated, other acetogenins have been identified that provide clues to its biogenesis. nih.gov One such compound, gigantetronenin, a mono-THF acetogenin, is considered a likely biosynthetic precursor to this compound. nih.gov

The biogenetic relationship between mono-THF and bis-THF acetogenins is a key area of investigation. It is proposed that the biosynthesis proceeds from a common linear polyene precursor. Selective epoxidation and subsequent cyclization at one location on the chain would lead to the formation of mono-THF acetogenins like gigantetronenin. A further, spatially distinct epoxidation and cyclization event on this mono-THF intermediate would then yield the non-adjacent bis-THF structure of this compound. The co-occurrence of both mono- and bis-THF acetogenins within the same plant species lends strong support to this hypothesis. nih.gov

The following table summarizes the key structural differences between the proposed precursor and the final product:

| Compound Name | Number of Tetrahydrofuran (B95107) Rings | Relationship |

| Gigantetronenin | One | Proposed Precursor |

| This compound | Two (non-adjacent) | Final Product |

Enzymatic Steps and Catalytic Transformations in Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran rings is a critical and stereochemically complex step in the biosynthesis of this compound. The prevailing hypothesis for the formation of these rings involves a cascade of enzymatic reactions initiated by the epoxidation of specific double bonds within the polyene fatty acid precursor. nih.gov

This proposed mechanism can be broken down into the following key enzymatic steps:

Stereospecific Epoxidation: The first step is the stereospecific epoxidation of one or more isolated double bonds in the linear polyketide chain. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a related epoxidase. The enzyme would control the facial selectivity of the oxygen insertion, thereby establishing the initial stereochemistry of the epoxide.

Enzymatic Cascade Cyclization: Following epoxidation, a regio- and stereoselective cyclization cascade is initiated. This is thought to be catalyzed by an epoxide hydrolase-like enzyme that facilitates the nucleophilic attack of a hydroxyl group onto the protonated epoxide. This initial attack forms the first C-O bond of the THF ring. The subsequent intramolecular cyclization would proceed in a domino-like fashion, with the newly formed hydroxyl group attacking the next epoxide down the chain, ultimately leading to the formation of the five-membered THF ring. The stereochemical outcome of this cyclization is under strict enzymatic control, dictating the relative and absolute stereochemistry of the substituents on the THF ring.

While the precise enzymes responsible for these transformations in Goniothalamus giganteus have not yet been isolated and characterized, the proposed epoxidation-cyclization cascade is a well-established biosynthetic strategy for the formation of cyclic ethers in other natural products. The total synthesis of various Annonaceous acetogenins has often mimicked this proposed biosynthetic route, further lending credence to its biological relevance. beilstein-journals.orgtandfonline.com

Chemical Synthesis of Gigantecin and Analogues

Strategic Approaches to Total Synthesis

Two primary strategic approaches have been employed in the total synthesis of complex molecules like Gigantecin: convergent coupling and linear synthetic routes. beilstein-journals.orgmdpi.com

Crimmins's group reported a total synthesis of (+)-gigantecin in 2004 that utilized a convergent coupling strategy involving three main fragments. mdpi.comacs.orgnih.gov Hoye's group also employed a convergent three-fragment approach in their 2006 synthesis of (+)-gigantecin. mdpi.comnih.gov This approach used a one-pot double metathesis reaction to connect the THF fragments and attach the butenolide portion. mdpi.comnih.gov

Key Methodologies in this compound Total Synthesis

Several key chemical methodologies have been instrumental in the total synthesis of this compound, enabling the stereocontrolled construction of its complex features, particularly the bis-THF core and the introduction of stereocenters.

Olefin metathesis, including Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM), is a powerful tool for forming carbon-carbon double bonds and constructing cyclic systems. libretexts.org RCM is particularly useful for forming rings by intramolecular reaction between two alkene functionalities. libretexts.org CM involves the intermolecular reaction between two different alkenes. libretexts.org

In the total synthesis of this compound, olefin metathesis has been employed for the closure of the five-membered oxygen heterocycles (THF rings) and for coupling fragments. mdpi.comresearchgate.net Crimmins's synthesis utilized RCM conditions for the closure of the THF rings. mdpi.comresearchgate.net Hoye's convergent approach notably exploited a one-pot, three-component olefin metathesis coupling strategy to assemble the skeleton, demonstrating the power of sequenced RCM and CM events. mdpi.comnih.govacs.org Their strategy involved a three-component ring-closing/cross-metathesis sequence where the order of RCM versus CM events could be controlled to yield either (+)-gigantecin or a constitutional isomer. nih.govacs.org

Asymmetric aldol (B89426) reactions are crucial for creating new carbon-carbon bonds and setting the stereochemistry at hydroxyl-bearing carbons. The asymmetric glycolate (B3277807) aldol reaction, in particular, has been a key methodology in the synthesis of fragments used for this compound. mdpi.comacs.orgnih.govnih.govacs.org

Crimmins's group specifically exploited a modified asymmetric aldol protocol using chlorotitanium enolates of oxazolidinone glycolates. acs.orgnih.govacs.org This method was used to assemble acyclic ethers and establish the required stereochemistry at multiple positions (C13, C14, C21, and C22) in their synthesis of this compound fragments. mdpi.comnih.govresearchgate.net The chiral auxiliary-controlled asymmetric glycolate aldol reaction provided high diastereoselectivity in the formation of key alcohol intermediates. acs.orgnih.gov

Oxidative cyclization reactions, often mediated by metal oxo species like osmium or permanganate, are valuable for the stereospecific formation of cyclic ethers, including the THF rings found in this compound and other acetogenins (B1209576). nih.govresearchgate.net These reactions typically involve the oxidative cleavage of a carbon-carbon double bond followed by cyclization.

Stereoselective Installation of Chiral Centers (e.g., Sharpless Asymmetric Dihydroxylation, Iodoetherification)

The precise control of stereochemistry is paramount in the synthesis of this compound, which contains multiple chiral centers. Several key methodologies are employed to establish the correct absolute and relative configurations.

One prominent method for the stereoselective installation of vicinal diols, which can serve as precursors to cyclic ethers or be further functionalized, is the Sharpless Asymmetric Dihydroxylation (SAD). This reaction involves the treatment of an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, leading to the formation of optically pure vicinal diols. ctdbase.orgctdbase.orgthegoodscentscompany.comsigmaaldrich.comevitachem.com The enantioselectivity is achieved through the chiral ligand, often supplied as commercially available AD-mixes (AD-mix-α and AD-mix-β). ctdbase.orgevitachem.com In the synthesis of 4-deoxythis compound, a structural isomer of squamostatin-D, Sharpless asymmetric dihydroxylation was utilized to establish the stereochemistry at the C21 and C22 positions. sigmaaldrich.com This highlights the utility of SAD in setting specific chiral centers within the long carbon chain of acetogenins. The reaction mechanism involves the addition of OsO4 to the alkene, mediated by the chiral ligand, followed by hydrolysis to release the diol and regenerate the osmium catalyst. ctdbase.orgevitachem.com

Iodoetherification is another crucial stereoselective cyclization strategy employed in the synthesis of cyclic ether rings present in this compound. This reaction typically involves an alkene containing a suitably positioned hydroxyl group. Treatment with an iodine source promotes intramolecular cyclization, forming a cyclic ether and installing an iodine atom. This method allows for the stereocontrolled formation of tetrahydrofuran (B95107) (THF) rings. In Hoye's total synthesis of this compound, selective iodoetherification reactions were employed to install the trans-THF moieties within the fragments used for the convergent synthesis. sigmaaldrich.com Iodoetherification has also been explored as a strategy for the synthesis of spiroketals and other cyclic ether structures found in natural products. The stereochemical outcome of iodoetherification can be influenced by the substrate structure and reaction conditions, allowing for the selective formation of desired diastereomers.

Butenolide Ring Formation Methodologies

The butenolide (α,β-unsaturated γ-lactone) ring is a characteristic feature of this compound and is crucial for its biological activity. The butenolide ring in naturally occurring acetogenins, including this compound, typically possesses the (S) configuration at the carbon adjacent to the carbonyl group (C36 in this compound). sigmaaldrich.com Various methodologies have been developed for the construction of this five-membered heterocyclic system.

One approach involves coupling a pre-formed butenolide fragment to the rest of the carbon chain. Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, has been extensively used to connect the butenolide system to the pre-formed bis-cyclic ether core structures in acetogenin (B2873293) synthesis. sigmaaldrich.com Another method involves palladium-catalysed carbonylative cyclisation, which was used in Hoye's synthesis to create the butenolide fragment. sigmaaldrich.com An aldol approach has also been reported for the elaboration of a precursor to the butenolide ring. sigmaaldrich.com

Other general methodologies for butenolide formation that have been explored in organic synthesis, some of which may be applicable or have inspired approaches in acetogenin chemistry, include oxidative cyclization of 3-alkenoic acids or esters, Mukaiyama aldol reactions of silyloxyfurans with aldehydes or ketones, and cyclization reactions involving silyl (B83357) enol ethers. Organocatalytic reductive coupling has also been utilized in the synthesis of butenolide natural products. More recent methods include Cu(II)-catalyzed tandem acylation-Wittig reactions and AgOTf-catalyzed intramolecular cyclizations. Oxidative furan (B31954) fragmentation is another modular strategy for synthesizing functionalized butenolides. While not all of these methods have been explicitly detailed for this compound synthesis in the provided sources, they represent the diverse synthetic arsenal (B13267) available for constructing this key structural motif.

Synthesis of Stereoisomers and Constitutional Isomers

The synthesis of stereoisomers and constitutional isomers of this compound is important for understanding the structure-activity relationships and confirming the absolute configuration of the natural product. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers). Constitutional isomers, on the other hand, have the same molecular formula but differ in the connectivity of their atoms.

The total synthesis of this compound allows for the confirmation of its absolute stereochemistry, which was initially determined by X-ray crystallography. sigmaaldrich.com The synthesis of 4-deoxythis compound, a structural isomer of squamostatin-D, has been reported, providing access to a compound with the same molecular formula but a different arrangement of functional groups compared to this compound. sigmaaldrich.com

Synthetic efforts towards acetogenins often involve the preparation of specific stereoisomers to match the naturally occurring compounds or to explore the biological effects of different configurations. For instance, the synthesis of diastereomers of other acetogenins like mosin B has been achieved. The ability to synthesize specific stereoisomers relies heavily on the stereoselective methods discussed earlier, such as asymmetric dihydroxylation and iodoetherification.

Development of Synthetic Analogues for Mechanistic Probes

The synthesis of synthetic analogues of this compound is a valuable strategy for investigating its mechanism of action and structure-activity relationships. By systematically modifying the structure of this compound, researchers can identify the key features responsible for its biological activity, particularly its potent inhibition of mitochondrial complex I. This approach, sometimes referred to as "diverted total synthesis," involves the planned modification of a natural product's structure during its synthesis to create probes for biological studies.

Synthetic analogues have been designed to explore the impact of variations in the cyclic ether system, the butenolide moiety, and the length and functionalization of the alkyl chain. For example, carbohydrate analogues and thiophene (B33073) analogues have been synthesized as substitutes for the THF and butenolide rings, respectively. Some analogues have been modified to enhance water solubility, for instance, by incorporating ethylene (B1197577) glycol units, which can be beneficial for biological evaluation.

Molecular and Cellular Mechanisms of Action of Gigantecin

Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

A cornerstone of gigantecin's mechanism of action is its potent inhibitory effect on mitochondrial Complex I, also known as NADH:Ubiquinone Oxidoreductase. chemspider.comt3db.casigmaaldrich.com Complex I is a large enzyme complex embedded in the inner mitochondrial membrane, playing a crucial role as a major entry point for electrons into the electron transport chain (ETC). Annonaceous acetogenins (B1209576), including this compound, are considered among the most potent known inhibitors of mitochondrial Complex I. t3db.casigmaaldrich.com

Impact on Electron Transport System and Oxidative Phosphorylation

Inhibition of Complex I by this compound disrupts the normal flow of electrons from NADH to ubiquinone within the mitochondrial electron transport system. chemspider.com This blockage impedes the subsequent steps of the ETC, which are essential for establishing the proton motive force across the inner mitochondrial membrane. The proton motive force is the driving force for oxidative phosphorylation, the process by which the majority of cellular ATP is generated. Consequently, the inhibition of Complex I directly impairs oxidative phosphorylation. t3db.ca

Consequences for Cellular ATP Homeostasis

The disruption of oxidative phosphorylation due to Complex I inhibition leads to a significant reduction in cellular ATP production. chemspider.comt3db.ca Since oxidative phosphorylation is the primary source of ATP in most mammalian cells, particularly those with high energy demands like rapidly proliferating cancer cells, this inhibition results in severe cellular energetic deprivation. t3db.ca The inability to maintain adequate ATP levels compromises numerous energy-dependent cellular processes, contributing to cellular dysfunction and ultimately cell death. t3db.ca

Inhibition of Plasma Membrane Ubiquinone-Linked NADH Oxidase in Cancer Cells

In addition to its effects on mitochondrial Complex I, this compound has also been shown to inhibit a ubiquinone-linked NADH oxidase located in the plasma membrane of cancer cells. chemspider.comt3db.ca This enzyme is distinct from the mitochondrial Complex I and is particularly prevalent in cancerous cells.

Role in Cytosolic Phosphorylation and NAD Regeneration

The plasma membrane NADH oxidase is involved in electron transport across the plasma membrane and plays a role in regulating the balance of NAD+ and NADH in the cytosol. Inhibition of this enzyme by this compound interferes with the regeneration of NAD+ from NADH in the cytosol. While not directly involved in oxidative phosphorylation, the regeneration of NAD+ in the cytosol is crucial for maintaining glycolytic flux, a process that generates a smaller amount of ATP through substrate-level phosphorylation. By inhibiting NAD+ regeneration, this compound indirectly impacts cytosolic ATP production via glycolysis, further contributing to cellular energetic stress.

Induction of Apoptosis and Cellular Energetic Deprivation

The combined inhibition of mitochondrial Complex I and plasma membrane NADH oxidase by this compound leads to profound cellular energetic deprivation. t3db.ca This severe depletion of ATP and disruption of NAD+/NADH balance triggers a cascade of events that culminates in the induction of apoptosis, or programmed cell death, in susceptible cells, particularly cancer cells which have high energy demands. chemspider.comt3db.ca The energetic crisis within the cell activates apoptotic pathways, leading to the dismantling of the cell in a controlled manner. t3db.ca

Interaction with Specific Cellular Targets and Pathways

The primary cellular targets of this compound identified through research are mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) and the plasma membrane ubiquinone-linked NADH oxidase in cancer cells. chemspider.comt3db.casigmaaldrich.com By targeting these key enzymes in energy metabolism, this compound effectively shuts down the main ATP production pathways in highly proliferative cells. t3db.ca

Beyond these primary targets, some research suggests potential interactions with other cellular components or pathways. Annonaceous acetogenins have been implicated in overcoming resistance in multidrug-resistant (MDR) tumors, potentially by disrupting ATP-dependent resistance mechanisms like P-glycoprotein pumps, which require ATP to function. chemspider.com The impact on the cellular NAD+/NADH ratio due to Complex I inhibition also affects NAD+-dependent enzymes and pathways, influencing cellular redox control and biosynthesis. Furthermore, the inhibition of mitochondrial Complex I might also indirectly influence the mitochondrial permeability transition pore (mPTP), which plays a role in apoptosis.

Cytotoxicity Data of this compound against Human Tumor Cell Lines

| Cell Line | Tissue Type | ED50 (µg/mL) | Source |

| A-549 | Lung Carcinoma | 0.4 | chemspider.com |

| HT-29 | Colon Adenocarcinoma | 0.001 | chemspider.com |

| MCF-7 | Breast Adenocarcinoma | 4.3 | chemspider.com |

| U251MG | Glioblastoma Multiforme | 0.003 | chemspider.com |

| HT-29 | Colon Adenocarcinoma | < 10⁻⁸ g/mL | sigmaaldrich.com |

| A-549 | Lung Carcinoma | < 10⁻⁸ g/mL | sigmaaldrich.com |

| Various (range) | Tumor Cell Lines | 10⁻⁶ to 10⁻⁸ | |

| MCF-7 | Breast Adenocarcinoma | 4.1 x 10⁻⁹ |

Structure Activity Relationships Sar of Gigantecin

Influence of Tetrahydrofuran (B95107) Ring System (Number, Arrangement, Stereochemistry)

The tetrahydrofuran (THF) ring system is a defining feature of Annonaceous acetogenins (B1209576) and is crucial for their biological activity. nih.gov Gigantecin possesses two non-adjacent THF rings. nih.govresearchgate.net The number, arrangement (adjacent vs. non-adjacent), and stereochemistry of these rings significantly modulate the compound's potency.

Number and Arrangement : The presence of THF rings is a primary determinant of cytotoxicity. Generally, acetogenins with two THF rings are more potent than those with a single THF ring. nih.gov The arrangement of these rings is also critical. Acetogenins with adjacent bis-THF rings are typically the most potent, followed by those with non-adjacent bis-THF rings like this compound, which in turn are generally more active than mono-THF acetogenins. nih.govresearchgate.net this compound's non-adjacent THF ring structure contributes to its significant cytotoxicity, although it is generally less potent than top-tier adjacent bis-THF compounds like asiminocin or bullatacin (B1665286). nih.gov

Stereochemistry : The stereochemical configuration of the carbons within and flanking the THF rings has a profound impact on biological activity. For bis-adjacent THF ring acetogenins, a threo-trans-threo-trans-erythro stereochemical arrangement (from C-15 to C-24) is associated with the highest potency. rti.org While detailed stereochemistry-specific SAR studies on this compound are less common, it is established that variations in the stereochemistry of the THF core in other acetogenins can lead to significant differences in cytotoxicity. researchgate.netbohrium.com The specific spatial arrangement of the oxygen atoms in the THF rings is believed to be essential for interaction with its molecular target, the mitochondrial complex I. researchgate.net

Role of Flanking Hydroxyl Groups and Alkyl Chain Length

The hydroxyl (OH) groups flanking the THF ring system and the length of the alkyl chain that separates the THF core from the terminal lactone are key modulators of this compound's activity.

Alkyl Chain Length : The length of the hydrocarbon chain, particularly the spacer between the THF ring system and the γ-lactone moiety, plays a crucial role in determining cytotoxic potency. rti.org Studies on various Annonaceous acetogenins have shown that an optimal spacer length exists for maximal activity. For a series of bis-adjacent THF ring acetogenins, a spacing of 13 carbon atoms between the flanking hydroxyl of the THF system and the lactone was found to be optimal, with spacers of 11 or 9 carbons resulting in significantly reduced activity. rti.orgresearchgate.net This suggests that the alkyl chain acts as a flexible ruler, positioning the two key pharmacophores—the THF core and the lactone ring—at an ideal distance to interact effectively with the binding pocket of the target enzyme. researchgate.net

Significance of the Terminal γ-Lactone Moiety

The α,β-unsaturated γ-lactone ring at one end of the this compound molecule is an indispensable feature for its biological activity. nih.govmdpi.com This moiety is a common characteristic of almost all Annonaceous acetogenins and is believed to be the primary site of interaction with mitochondrial complex I. mdpi.com

The key functions and characteristics of this moiety include:

Binding and Inhibition : The γ-lactone is thought to bind at or near the ubiquinone binding site of complex I, effectively blocking the electron transport chain. nih.gov This inhibition leads to a depletion of ATP, which disproportionately affects cancer cells due to their high energy demands, ultimately triggering apoptosis. beilstein-journals.org

Michael Addition : The α,β-unsaturation makes the lactone susceptible to Michael addition by nucleophilic residues (such as cysteine) in the target enzyme, potentially leading to irreversible covalent inhibition.

Methyl Group Substitution : Studies on analogues of other acetogenins have revealed that the methyl group often found on the γ-lactone ring is critical for potent inhibition of complex I. nih.gov Its removal or alteration can significantly decrease activity, indicating its importance for proper binding and orientation within the enzyme's active site.

Synthesized analogues where the γ-lactone moiety was replaced with other functional groups have confirmed its essential role in the molecule's mechanism of action. nih.gov

Comparative SAR Studies with Other Annonaceous Acetogenins

When compared to the broader family of over 500 Annonaceous acetogenins, this compound's structure-activity profile places it among the significantly potent, but not the absolute most potent, members. mdpi.com The general hierarchy of potency based on the THF ring structure is as follows:

Adjacent bis-THF > Non-adjacent bis-THF > Mono-THF > No-ring nih.govresearchgate.net

This compound, as a non-adjacent bis-THF acetogenin (B2873293), exhibits potent cytotoxicity against various human tumor cell lines, with ED₅₀ values in the range of 10⁻⁶ to 10⁻⁸ µg/mL. nih.gov However, this is generally less potent than adjacent bis-THF compounds like bullatacin and asimicin, which can have ED₅₀ values in the 10⁻⁹ to 10⁻¹² µg/mL range. nih.govrti.org For instance, against the MCF-7/Adr (multidrug-resistant human mammary adenocarcinoma) cell line, certain adjacent bis-THF acetogenins were up to 250 times more potent than adriamycin, while mono-THF acetogenins like gigantetrocin A also showed very high potency. rti.org

The following table provides a comparative overview of the cytotoxicity of acetogenins with different THF ring structures.

| Compound Class | Example Compound(s) | THF Ring Structure | General Cytotoxicity (ED₅₀) |

| Adjacent bis-THF | Bullatacin, Asimicin | Two adjacent THF rings | Extremely High (10⁻⁹ - 10⁻¹² µg/mL) |

| Non-adjacent bis-THF | This compound | Two non-adjacent THF rings | High (10⁻⁶ - 10⁻⁸ µg/mL) |

| Mono-THF | Annonacin, Gigantetrocin A | One THF ring | Moderate to High (e.g., 10⁻⁵ µg/mL) |

| Linear (No THF) | Coriadienin | No THF ring | Moderate |

Data compiled from multiple sources. nih.govrti.org

These comparative studies underscore that while the fundamental components for activity (THF rings, hydroxyls, lactone) are present in this compound, the specific spatial arrangement of the THF rings in adjacent bis-THF acetogenins allows for a more optimal interaction with the molecular target, leading to superior potency. rti.orgresearchgate.net

Preclinical in Vitro and Ex Vivo Research Models for Gigantecin

Cytotoxicity Studies in Human Tumor Cell Lines (e.g., U251MG, HT-29, A-549, MCF-7, PC-3)

The primary evaluation of a potential anticancer compound involves assessing its cytotoxicity against a panel of human tumor cell lines. This approach allows for the determination of the compound's potency and spectrum of activity across different cancer types.

Gigantecin has demonstrated significant cytotoxicity against various human tumor cell lines. nih.govresearchgate.net Early studies highlighted its potent activity, with effective doses reported in the sub-microgram per milliliter range. The compound's efficacy has been quantified using the ED50 value, which represents the concentration of the drug that is effective in producing 50% of the maximal response.

Interactive Table: Cytotoxicity of this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | ED50 (µg/mL) |

|---|---|---|

| A-549 | Lung Carcinoma | 2.19 x 10⁻⁷ |

| HT-29 | Colon Adenocarcinoma | 2.68 x 10⁻⁴ |

Note: The specific breast cancer cell line (e.g., MCF-7) for the reported ED50 value of 4.11 x 10⁻⁹ µg/mL is not specified in the source material. researchgate.net

There is no publicly available scientific literature detailing the cytotoxic effects of this compound on the U251MG (glioblastoma), PC-3 (prostate cancer), or the specifically named MCF-7 (breast cancer) human tumor cell lines.

Multidrug resistance is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. A critical aspect of preclinical evaluation is to determine a compound's effectiveness against such resistant cell lines.

Currently, there are no available research findings on the cytotoxic activity of this compound specifically tested against multidrug-resistant (MDR) cancer cell lines.

Antimitotic Activity Assays (e.g., 9 ASK assay)

Antimitotic agents interfere with the process of cell division, or mitosis, which is a key target for cancer therapy. The 9 ASK assay is a mechanism-based bioassay designed to detect substances with antimitotic activity.

This compound has been shown to be active in the 9 ASK assay. nih.govresearchgate.net This positive result suggests that one of the mechanisms through which this compound exerts its cytotoxic effects is by disrupting the mitotic process in cancer cells.

Plant-Based Bioassays (e.g., Crown Gall Tumor on Potato Discs)

Plant-based bioassays offer a rapid, inexpensive, and reliable preliminary screen for antitumor activity. The crown gall tumor on potato discs, induced by the bacterium Agrobacterium tumefaciens, is a well-established model that shows a high correlation with antitumor activity in murine leukemia models. researchgate.netnih.gov The assay is predicated on the observation that certain tumorigenic mechanisms are similar in plants and animals and is sensitive to antimitotic agents. nih.gov

This compound has been demonstrated to effectively inhibit the formation of crown gall tumors on potato discs. nih.govresearchgate.net This finding provides further evidence of its antitumor and likely antimitotic properties, corroborating the results from the 9 ASK assay.

Advanced In Vitro and Ex Vivo Model Systems (e.g., 3D Organoids, Microphysiological Systems)

In recent years, three-dimensional (3D) organoids and microphysiological systems (often referred to as "organs-on-a-chip") have emerged as more physiologically relevant models for preclinical drug development. nih.govnih.gov These systems better mimic the complex architecture and microenvironment of human tissues compared to traditional 2D cell cultures. nih.govnih.gov

As of the current body of scientific literature, there is no evidence to suggest that this compound has been evaluated using advanced in vitro or ex vivo models such as 3D organoids or microphysiological systems.

Advanced Research Methodologies Applied to Gigantecin Studies

High-Resolution Spectroscopic Techniques (NMR, MS) for Mechanistic Insights

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in the structural elucidation and mechanistic studies of natural products like gigantecin. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Studies on Annonaceous acetogenins (B1209576), including this compound, have historically utilized NMR chemical shift methods for determining stereochemistry, particularly within the bis-tetrahydrofuranyl moiety. thieme-connect.comthieme-connect.com For this compound, specifically, the relative stereochemistry around the non-adjacent bis-THF rings and flanking hydroxyl groups has been determined using ¹H NMR data, often by comparison with synthetic model compounds. core.ac.uk The signals of 1,2-threo-diols, a common feature in acetogenins, typically appear around δ 3.4 in ¹H NMR spectra. core.ac.uk The absolute stereochemistry of this compound was notably confirmed by X-ray crystallographic analysis, an important complement to spectroscopic data. nih.gov

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution MS techniques can confirm the molecular formula with high accuracy. researchgate.net Fragmentation patterns observed in techniques like Electron Ionization Mass Spectrometry (EIMS) or tandem MS (MS/MS) provide valuable information about the structure, including the location of THF rings and hydroxyl groups along the hydrocarbon chain. mdpi.comgoogle.com For instance, analysis of EIMS spectra of trimethylsilyl (B98337) (TMS) and d9-TMS derivatives has been used to establish the location of the adjacent bis-THF ring system and hydroxyl groups in related acetogenins. google.com Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to establish the molecular weight, while fragmentation data helps in determining the positions of THF/THP rings and hydroxyl groups. mdpi.com The ¹H-NMR and MS analyses have been instrumental in determining the correct stereostructures of various acetogenins, including those related to this compound. core.ac.uk

Computational Chemistry and Molecular Modeling (e.g., Molecular Docking, DFT)

Computational chemistry and molecular modeling techniques, such as molecular docking and Density Functional Theory (DFT), play an increasingly important role in understanding the interactions of this compound with biological targets and predicting its behavior. Molecular docking is a method used to analyze the binding affinity and optimal orientation of a molecule, like this compound, to a target protein. nih.gov This can provide insights into potential mechanisms of action by predicting how this compound might interact with specific enzymes or receptors. While specific molecular docking studies explicitly naming this compound were not prominently found in the search results, the technique is widely applied to study the interactions of natural products and potential drug candidates with therapeutic targets, including those relevant to cancer. nih.govacs.orgmdpi.com For example, molecular docking has been used to screen natural products against targets like the epidermal growth factor receptor (EGFR) mutant in lung cancer research. acs.org

DFT calculations, a quantum mechanical method, can be used to study the electronic structure, properties, and reactivity of molecules. While not specifically detailed for this compound in the provided snippets, DFT is a powerful tool in computational chemistry for gaining deeper insights into molecular behavior and can be applied to understand the stability, conformation, and potential reaction pathways of this compound. Computational methods, in general, are utilized in various aspects of molecular science, including predicting molecular properties and activities. osti.gov

Chemoinformatics and Data Science in SAR Analysis

Chemoinformatics and data science approaches are valuable for analyzing the vast amount of data generated in this compound research, particularly in the context of Structure-Activity Relationship (SAR) analysis. SAR studies aim to correlate the structural features of a compound with its biological activity. Chemoinformatics tools facilitate the organization, analysis, and visualization of chemical data, enabling researchers to identify structural motifs that are critical for the activity of this compound and its analogs. Data science techniques, including machine learning, are increasingly applied to build predictive models for biological activity based on chemical structures. researchgate.netnih.gov

For Annonaceous acetogenins, SAR studies have been conducted to understand the relationship between their structural variations and cytotoxicity. researchgate.netexaly.com These studies often involve analyzing data from a series of related compounds to determine which parts of the molecule are essential for its potency. Chemoinformatics can aid in this process by providing methods for representing molecular structures (e.g., using fingerprints or graph-based representations) and applying algorithms to find correlations between structural descriptors and biological outcomes. osti.govresearchgate.netnih.gov This allows for the identification of key structural features of this compound that contribute to its observed activities.

Advanced Chromatography and Separation Techniques (e.g., HPLC, LC-MS)

Advanced chromatography and separation techniques are essential for the isolation, purification, and analysis of this compound from natural sources or synthetic mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating complex mixtures of natural products based on their polarity and other physicochemical properties. core.ac.ukpitt.eduoup.com Different HPLC systems, including normal phase and reverse phase, with various mobile phase compositions, are employed for the separation of acetogenins. core.ac.ukpitt.eduoup.com HPLC has been successfully used to separate epimers of acetogenins, which can have subtle structural differences but distinct biological activities. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. This hyphenated technique is particularly useful for the analysis of complex extracts containing this compound and related compounds. LC-MS allows for the separation of individual components and the determination of their molecular weights and fragmentation patterns in a single analysis. oup.comtandfonline.com High-resolution LC-MS, such as using Q-Orbitrap technology, provides accurate mass measurements, which are crucial for identifying and confirming the presence of acetogenins like this compound in plant extracts. tandfonline.com TLC is also used as a preliminary monitoring tool during fractionation steps. researchgate.netoup.com

Proteomics and Metabolomics Approaches for Pathway Elucidation

Proteomics and metabolomics are advanced 'omics' approaches that can provide insights into the biological pathways affected by this compound. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. These techniques can help to elucidate the molecular mechanisms underlying this compound's biological activities.

While direct studies explicitly detailing the application of proteomics or metabolomics specifically to study the effects of this compound were not extensively found in the provided search results, these methodologies are broadly applied in natural product research to understand the cellular responses to bioactive compounds and to identify potential protein targets or metabolic pathways that are modulated. biolab.siresearchgate.net For instance, metabolomics using UHPLC-Q-Orbitrap HRMS has been applied to identify cytotoxic compounds in Annona muricata leaf extracts. researchgate.net Proteomics can be used to identify proteins whose expression levels or modifications are altered upon treatment with this compound, potentially revealing its protein targets or downstream effects. Similarly, metabolomics can profile changes in cellular metabolites, offering clues about the metabolic pathways influenced by this compound. These approaches, when applied to this compound research, can provide a more holistic understanding of its interactions within biological systems and contribute to the elucidation of its complex mechanisms of action.

Future Research Directions

Elucidation of Complete Biosynthetic Pathways for Engineered Production

Understanding the complete biosynthetic pathway of Gigantecin is crucial for enabling its engineered production. Annonaceous acetogenins (B1209576), including this compound, are hypothesized to originate from a polyketide biosynthetic pathway. sysrevpharm.org This process is thought to involve a series of epoxidations and cyclizations of diene or triene ketone groups. sysrevpharm.org While a proposed biosynthetic route to related acetogenins like solamin has been outlined, the specific steps and enzymes involved in the formation of the complex bis-THF structure of this compound are not fully elucidated. researchgate.net

Engineered production, potentially through synthetic biology or metabolic engineering approaches in suitable host organisms, could provide a sustainable and scalable source of this compound, overcoming limitations associated with its isolation from natural plant sources which often yield low content. google.com Research in this area would involve identifying the genes encoding the polyketide synthases and other enzymes responsible for the chain elongation, cyclization, and functionalization steps unique to this compound biosynthesis. The successful elucidation and manipulation of these pathways could pave the way for efficient and cost-effective production.

Rational Design of Novel Analogues with Enhanced Selectivity or Activity

The rational design of novel this compound analogues is a significant area for future research aimed at improving its therapeutic index. While this compound demonstrates potent cytotoxicity against various cancer cell lines, enhancing its selectivity for cancer cells over normal cells and potentially increasing its activity against resistant cell lines are key objectives. beilstein-journals.orgnih.govderpharmachemica.com

Studies on structure-activity relationships (SAR) of annonaceous acetogenins have indicated that the polyether component, the lipophilic side chain, and the stereochemistry around the THF rings play significant roles in their interaction with Complex I. thieme-connect.comthieme-connect.com The rational design process can leverage this knowledge to synthesize modified analogues with altered structural features. For instance, modifications to the butenolide and ether components have been explored to evaluate critical factors for interaction with Complex I. thieme-connect.com Synthetic analogues with structural modifications could potentially lead to compounds with improved potency or altered targeting. beilstein-journals.orgresearchgate.net For example, some studies have investigated replacing the gamma-lactone ring with nitrogen-containing heterocycles or incorporating ethylene (B1197577) glycol units to enhance water solubility, which could impact activity and delivery. researchgate.netthieme-connect.com

Future research will likely involve:

Designing analogues with modified alkyl chain lengths and branching patterns.

Synthesizing derivatives with altered oxygenation patterns or different types of cyclic ether systems (e.g., tetrahydropyran (B127337) rings). psu.edu

Incorporating functional groups that could improve targeting or reduce off-target effects.

Utilizing computational methods, such as molecular docking and dynamics simulations, to predict the binding affinity and interactions of designed analogues with Complex I and potentially other cellular targets. acs.org

This approach, guided by a deeper understanding of SAR and molecular interactions, holds promise for developing analogues with enhanced therapeutic properties.

Mechanistic Studies on Specific Cellular Response Pathways Beyond Complex I Inhibition

While the primary mechanism of action of annonaceous acetogenins, including this compound, is the inhibition of mitochondrial Complex I, leading to ATP depletion and apoptosis, emerging research suggests they may also affect alternative targets and cellular pathways. derpharmachemica.comsci-hub.sesysrevpharm.orgresearchgate.netacs.org Future research needs to focus on elucidating these additional mechanisms.

Potential areas of investigation include:

Exploring possible covalent interactions with cellular targets. researchgate.net

Investigating the ability of this compound to inhibit metalloproteins or modulate histone H3 phosphorylation. researchgate.net

Studying its specific interactions with mitochondria beyond Complex I inhibition, such as effects on mitochondrial membrane permeability or the release of pro-apoptotic factors like cytochrome c. researchgate.netresearchgate.net

Understanding how this compound interacts with cellular signaling networks involved in cell proliferation, survival, and death.

Detailed mechanistic studies using advanced cell biology techniques, proteomics, and metabolomics will be essential to fully understand the multifaceted actions of this compound at the cellular level.

Development of Advanced Preclinical Models for Complex Biological Interactions

The development and utilization of more advanced preclinical models are critical for accurately evaluating the efficacy and potential complexities of this compound and its analogues in a biological context. While in vitro studies using various cancer cell lines have demonstrated the potent cytotoxicity of this compound, these models may not fully capture the intricate biological interactions that occur in a living organism. beilstein-journals.orgnih.govderpharmachemica.com

Future research should focus on:

Developing and utilizing more complex 3D cell culture models, such as spheroids and organoids, which better mimic the tumor microenvironment and cellular heterogeneity.

Employing patient-derived xenograft (PDX) models, which retain many characteristics of the original human tumors, allowing for a more accurate assessment of in vivo efficacy and potential for personalized medicine approaches.

Conducting comprehensive in vivo investigations in various animal models to study the pharmacokinetic and bioavailability profiles of this compound and its analogues. nih.gov

Evaluating the systemic effects and potential interactions of this compound with the immune system and other organ systems in preclinical models.

Investigating the potential for drug resistance development and exploring strategies to overcome it using appropriate preclinical models.

These advanced models will provide a more physiologically relevant platform for evaluating the therapeutic potential of this compound and guiding its further development.

Compound Table

| Compound Name | PubChem CID |

| This compound | 6441843 |

Interactive Data Table Example (Illustrative based on search results)

While detailed quantitative data suitable for interactive tables directly within the future research sections were not consistently present across the search results for these forward-looking topics, an illustrative example based on reported cytotoxicity data for this compound against different cell lines is provided below. This demonstrates the type of data that would be presented in an interactive table if more comprehensive datasets were available for future research findings.

| Cell Line | ED50 (µg/mL) | Reference |

| A-549 (lung carcinoma) | 0.4 | beilstein-journals.org |

| HT-29 (colon adenocarcinoma) | 0.001 | beilstein-journals.org |

| MCF-7 (breast adenocarcinoma) | 4.3 | beilstein-journals.org |

| U251MG (glioblastoma multiforme) | 0.003 | beilstein-journals.org |

Note: This table is illustrative and based on reported values from existing research, not necessarily representing future research findings.

Q & A

Q. What spectroscopic and crystallographic methods are critical for determining Gigantecin’s structural configuration?

this compound’s relative and absolute configurations are established via extensive spectroscopic analysis (e.g., H NMR, C NMR) combined with Mosher ester derivatization for stereochemical assignment. Single-crystal X-ray diffraction provides definitive confirmation of spatial arrangement, ensuring accuracy in structural elucidation .

Q. What are the key reaction steps in this compound’s total synthesis?

Total synthesis typically involves multi-step strategies:

- Crimmins’ method : Asymmetric aldol reactions using oxazolidinone chiral auxiliaries, followed by palladium-mediated coupling to form the bis-tetrahydrofuran (THF) core .

- Hoye’s approach : A one-pot, three-component olefin metathesis cascade using Grubbs II catalyst for efficient ring closure and cross-olefin rearrangement . Yields at critical steps (e.g., 64 → 65: 82%) are optimized via catalyst selection and temperature control .

Q. Which bioassays are standard for evaluating this compound’s cytotoxic activity?

The compound is screened against human tumor cell lines (A-549, HT-29, MCF-7, U251MG) using dose-response assays to calculate ED values (e.g., 0.001 µg/mL for HT-29). Protocols adhere to NIH-NCI guidelines, with viability measured via MTT or SRB assays .

Q. What plant sources yield this compound, and how does origin affect bioactivity?

this compound is isolated from Goniothalamus giganteus bark and Annona coriacea seeds. Variations in extraction protocols (e.g., solvent polarity, chromatographic techniques) may influence purity and activity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Discrepancies often arise from:

- Cell line heterogeneity : Genetic drift or culture conditions (e.g., passage number, media composition).

- Assay variability : Normalize results using internal controls (e.g., cisplatin as a positive control) and validate via orthogonal assays (e.g., apoptosis markers). Statistical rigor (ANOVA, Bonferroni correction) and transparent reporting of error margins (SEM) are critical .

Q. What strategies improve synthetic yield in this compound’s THF ring formation?

- Catalyst optimization : Grubbs II catalyst enhances metathesis efficiency over first-generation analogs.

- Temperature modulation : Lowering reaction temperature (e.g., −20°C) reduces side-product formation during aldol steps.

- Protecting group strategy : Selective silylation of hydroxyl groups prevents undesired cyclization .

Q. How can synthetic this compound be validated against natural isolates?

Comparative analyses include:

- Spectroscopic matching : Overlay H/C NMR spectra and optical rotation ([α]).

- Chiral HPLC : Confirm enantiomeric purity (>99% ee).

- Biological equivalence : Parallel cytotoxicity assays (e.g., HT-29 ED comparison) .

Q. What methodologies address low reproducibility in multi-step syntheses?

- Detailed procedural documentation : Specify catalyst batches, solvent drying methods, and inert atmosphere conditions.

- Intermediate characterization : Publish H NMR and HRMS data for all intermediates (e.g., compounds 51, 64, 65) to aid replication .

Q. How should researchers design mechanistic studies for this compound’s antitumor activity?

- Target identification : Use affinity chromatography with this compound-linked resins to isolate binding proteins.

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., mitochondrial apoptosis pathways).

- In vivo validation : Xenograft models with dose-response pharmacokinetic profiling .

Q. What statistical frameworks are optimal for analyzing bioactivity data?

- Dose-response modeling : Four-parameter logistic curves (IC ± 95% CI).

- Multivariate analysis : PCA to distinguish bioactivity clusters across cell lines.

- Reproducibility metrics : Intraclass correlation coefficients (ICC) for inter-lab validation .

Tables

Q. Table 1. Key Cytotoxicity Data for this compound

| Cell Line | ED (µg/mL) | Assay Type | Reference |

|---|---|---|---|

| HT-29 (colon) | 0.001 | SRB | |

| U251MG (CNS) | 0.003 | MTT | |

| MCF-7 (breast) | 4.3 | SRB |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.